molecular formula C26H33N3O7S2 B2777134 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-58-5

6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2777134
CAS No.: 449770-58-5
M. Wt: 563.68
InChI Key: JMVFTEOEINBMRP-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a sophisticated synthetic intermediate primarily of interest in medicinal chemistry and pharmaceutical research. This multifunctional molecule features a complex dihydrothieno[2,3-c]pyridine core, a structure of significant value in drug discovery for its potential to modulate various biological targets. The compound's architecture includes ester functionalities at the 3 and 6 positions, which offer handles for further synthetic modification, and a 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido substituent that may contribute to target binding and pharmacokinetic properties. Such complex heterocyclic systems are often explored as key scaffolds in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics. Researchers utilize this compound as a critical building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure consistent and reliable performance in experimental settings. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-4-36-26(32)29-15-14-20-21(16-29)37-24(22(20)25(31)35-3)27-23(30)17-10-12-19(13-11-17)38(33,34)28(2)18-8-6-5-7-9-18/h10-13,18H,4-9,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVFTEOEINBMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the field of oncology and anti-inflammatory therapies. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H33N3O7S2
  • Molecular Weight : 563.68 g/mol
  • Purity : Typically around 95%.

The compound features a thieno-pyridine core with various substituents that may enhance its biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The sulfonamide group is known for its role in enhancing drug solubility and bioavailability, which may contribute to the compound's efficacy in therapeutic applications.

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, it displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound is particularly potent against lung and breast cancer cell lines .

Mechanistic Insights

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that treatment with this compound leads to cell cycle arrest at the G0/G1 phase and increased late-stage apoptosis in A549 cells. This suggests that it may disrupt normal cell cycle progression, leading to enhanced cell death in malignant cells .

Case Studies

Several studies have documented the effects of similar compounds with thieno-pyridine structures:

  • Study on c-Met Kinase Inhibition : A related thieno-pyridine derivative was shown to inhibit c-Met kinase effectively, a target implicated in various cancers. The compound displayed an IC50 value of 0.090 μM against c-Met, indicating strong inhibitory activity comparable to Foretinib (IC50 = 0.019 μM) .
  • Combination Therapy Potential : In a recent study, combining this compound with other chemotherapeutics enhanced overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies aimed at overcoming drug resistance .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity
Target Compound Thieno[2,3-c]pyridine 6-Ethyl, 3-methyl esters; N-cyclohexyl-N-methylsulfamoyl benzamido ~550* Not reported Unknown (potential antitubulin)
Compound 3d () Thieno[2,3-c]pyridine 6-Ethyl, 3-methyl esters; trimethoxyanilino 450.5 76–78 Antitubulin
Compound Thieno[2,3-c]pyridine 6-Ethyl, 3-methyl esters; N,N-diethylsulfamoyl ~540* Not reported Unknown
Compound 1l () Imidazo[1,2-a]pyridine Diethyl esters; 4-nitrophenyl, cyano ~550 243–245 Unreported
Compound 11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene; furan 403 213–215 Kinase inhibition (inferred)

*Estimated based on structural similarity.

Key Findings and Implications

Structural Flexibility: The thieno[2,3-c]pyridine scaffold tolerates diverse substituents (e.g., sulfonamides, anilines) without losing core stability .

Bioactivity Trends: Trimethoxyanilino substituents (as in Compound 3d) correlate with antitubulin activity, a promising anticancer mechanism . Sulfonamide groups (as in the target compound) may enhance target binding through hydrogen bonding or hydrophobic interactions .

Ester groups (common in all analogs) may confer prodrug properties, requiring hydrolysis for activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

  • Methodology :

  • Core Construction : Begin with cyclization of thiophene and pyridine precursors to form the thieno[2,3-c]pyridine scaffold. Use reagents like sulfonyl chlorides for introducing the sulfamoyl group and carbamates for methylcarbamoyl moieties .

  • Functionalization : Couple the core with 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido via amide bond formation under anhydrous conditions (e.g., DCC/DMAP in DCM) .

  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

    • Key Data :
StepYield (%)Purity (HPLC)Reference
Core Synthesis55–68>95%
Benzamido Coupling60–7590–98%

Q. How can spectroscopic techniques validate the compound’s structure?

  • 1H/13C NMR : Assign peaks for the thieno[2,3-c]pyridine core (δ 2.24–3.37 ppm for methyl groups; δ 6.5–8.0 ppm for aromatic protons) and sulfamoyl benzamido moiety (δ 1.2–1.8 ppm for cyclohexyl protons) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 589.18; observed: 589.21) to validate synthesis .
  • IR : Detect carbonyl stretches (1650–1750 cm⁻¹ for ester/amide) and sulfonamide S=O (1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen parameters (temperature, solvent ratio, catalyst loading). For example, optimize benzamido coupling by varying DCM/THF ratios (60–80% v/v) and reaction times (12–24 h) .
  • Key Findings :

ParameterOptimal RangeImpact on Yield
Solvent (DCM/THF)70% v/v+15% yield
Temperature25–30°CAvoids byproduct formation
Catalyst (DMAP)0.1–0.2 eqBalances reactivity/cost
  • Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) for critical factors .

Q. What computational strategies predict the compound’s reactivity and conformational stability?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model the sulfamoyl group’s electronic effects on the benzamido moiety. Predict charge distribution at the amide nitrogen (e.g., NPA charge: −0.45 e) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess conformational flexibility of the cyclohexyl group .
  • Reaction Path Search : Employ nudged elastic band (NEB) methods to identify transition states during ester hydrolysis .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Case Example : Discrepancies in 13C NMR chemical shifts for the thieno[2,3-c]pyridine core (e.g., δ 98.6 vs. 109.2 ppm).

  • Root Cause : Solvent effects (DMSO vs. CDCl3) and concentration differences .
  • Resolution : Standardize NMR acquisition parameters (500 MHz, 25°C, 10 mg/mL in DMSO-d6) and reference to TMS .
    • Collaborative Validation : Cross-check data with independent labs using identical protocols .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (50–75%) for analogous compounds?

  • Critical Factors :

  • Steric Hindrance : Bulky substituents (e.g., cyclohexyl vs. methyl) reduce coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF > DCM) enhance solubility but may degrade sensitive intermediates .
    • Mitigation :
IssueSolutionOutcome
Low YieldUse HATU instead of DCC for amidation+20% yield
ByproductsAdd molecular sieves to absorb waterPurity >98%

Methodological Innovations

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction modeling?

  • Application : Integrate machine learning (ML) with finite element analysis (FEA) to simulate mass transfer limitations in the thieno[2,3-c]pyridine core synthesis .
  • Case Study :

  • Input : Kinetic data (rate constants, activation energies) from small-scale experiments.
  • Output : Predict optimal stirring speed (300–400 rpm) and reactor geometry (baffled vs. unbaffled) for scale-up .

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